3-(4-Chlorophenyl)azetidin-3-ol hydrochloride
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Overview
Description
3-(4-Chlorophenyl)-3-azetidinol hydrochloride is a chemical compound that features a four-membered azetidine ring substituted with a 4-chlorophenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3-azetidinol hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with an appropriate azetidine precursor. One common method includes the following steps:
Formation of Azetidine Ring: The azetidine ring can be formed through the cyclization of a suitable precursor, such as an amino alcohol, under acidic conditions.
Substitution Reaction: The 4-chlorophenyl group is introduced via a substitution reaction, often using 4-chlorobenzaldehyde as the starting material.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, which can be achieved using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of 3-(4-Chlorophenyl)-3-azetidinol hydrochloride may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Synthesis: Large-scale synthesis of the azetidine precursor and subsequent cyclization.
Purification: Purification steps such as recrystallization or chromatography to obtain the pure compound.
Hydrochloride Formation: Conversion to the hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-3-azetidinol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the azetidine ring.
Substitution: The 4-chlorophenyl group can undergo substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, osmium tetroxide, or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or nucleophiles like sodium hydroxide or amines.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehydroxylated or modified azetidine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-3-azetidinol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of azetidine derivatives.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-3-azetidinol hydrochloride involves its interaction with specific molecular targets. The compound may act by:
Binding to Receptors: It can bind to specific receptors in the body, influencing their activity.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Modulation of Pathways: It can modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-3-azetidinone: Similar structure but lacks the hydroxyl group.
3-(4-Chlorophenyl)-3-azetidinecarboxylic acid: Contains a carboxylic acid group instead of a hydroxyl group.
3-(4-Chlorophenyl)-3-azetidineamine: Contains an amine group instead of a hydroxyl group.
Uniqueness
3-(4-Chlorophenyl)-3-azetidinol hydrochloride is unique due to the presence of both the 4-chlorophenyl group and the hydroxyl group on the azetidine ring. This combination imparts specific chemical and biological properties that are distinct from other similar compounds.
Properties
IUPAC Name |
3-(4-chlorophenyl)azetidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO.ClH/c10-8-3-1-7(2-4-8)9(12)5-11-6-9;/h1-4,11-12H,5-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDARHIXJYQLSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CC=C(C=C2)Cl)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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